5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione
Overview
Description
5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione is a complex organic compound with a unique structure that includes a benzodioxole ring fused to a hexahydropyrimidine-2,4,6-trione core
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles replace hydrogen atoms. Common reagents include halogens and alkylating agents.
Scientific Research Applications
5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor and antimicrobial activities.
Materials Science: The unique structure of this compound allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: Researchers have explored its effects on cellular processes, including apoptosis and cell cycle regulation, making it valuable for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar compounds to 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione include other benzodioxole derivatives and hexahydropyrimidine-2,4,6-trione analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
5-(1,3-benzodioxol-5-ylmethylidene)pyrimidine-2,4,6-trione: This compound lacks the hexahydro component, which may affect its stability and reactivity.
5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6-trione: The presence of a chloropropylidene group introduces different chemical properties and potential biological activities.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-10-7(11(16)14-12(17)13-10)3-6-1-2-8-9(4-6)19-5-18-8/h1-4H,5H2,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGTQPGBBWIIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293049 | |
Record name | 5-(1,3-benzodioxol-5-ylmethylene)pyrimidine-2,4,6(1h,3h,5h)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-03-5 | |
Record name | NSC86984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(1,3-benzodioxol-5-ylmethylene)pyrimidine-2,4,6(1h,3h,5h)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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